molecular formula C19H15F3N2OS B2800801 2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-83-7

2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2800801
CAS No.: 671198-83-7
M. Wt: 376.4
InChI Key: NZVSBHMJWZOLHB-UHFFFAOYSA-N
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Description

2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, linked to an acetamide moiety bearing a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the quinoline derivative with 3-(trifluoromethyl)phenylacetic acid under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfanyl and trifluoromethyl groups may enhance its binding affinity and specificity. This compound may also inhibit certain enzymes or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-chloroquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-ethylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[(4-methylquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the methyl group at the 4-position of the quinoline ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-12-9-18(24-16-8-3-2-7-15(12)16)26-11-17(25)23-14-6-4-5-13(10-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVSBHMJWZOLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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